Unique Tridentate Chelation Geometry
6-Amino-5-hydroxypicolinic acid (6-A-5-HPA) provides three potential donor atoms—pyridine N, carboxylate O, and both 6-NH₂ and 5-OH—enabling tridentate (N, O, O) or ambidentate (N, O) chelation modes that are structurally unavailable to its closest analogs. 6-Hydroxypicolinic acid (pic-6-OH; CAS 1962-83-3) possesses only two donor types (pyridine N and carboxylate O, plus the 6-OH) and has been crystallographically characterized as binding in a κ²-O,N dianionic mode in palladium complexes [1]. 6-Aminopicolinic acid (6-APA; CAS 23628-31-1) lacks the 5-OH group and consequently cannot form the contiguous 5,6-chelate ring that 6-A-5-HPA can. The presence of both 6-NH₂ and 5-OH in a 1,2-relationship on the pyridine ring creates a ligand with three H-bond donors and five H-bond acceptors (TPSA = 96.4 Ų) versus two donors and four acceptors (TPSA = 79.5 Ų) for 6-APA, and two donors and four acceptors (TPSA = 79.5 Ų) for 5-hydroxypicolinic acid [2]. This additional coordination and hydrogen-bonding capacity enables 6-A-5-HPA to stabilize higher-coordination-number metal centers and to participate in more extensive supramolecular network formation, directly impacting crystal engineering and MOF design applications [3].
| Evidence Dimension | Number of heteroatom donor atoms capable of metal coordination and hydrogen bonding |
|---|---|
| Target Compound Data | 6-Amino-5-hydroxypicolinic acid: 3 H-bond donors, 5 H-bond acceptors, TPSA 96.4 Ų; N, O (carboxylate), O (5-OH), N (6-NH₂) donor set |
| Comparator Or Baseline | 6-Hydroxypicolinic acid: 2 HBD, 4 HBA, TPSA ~79.5 Ų; 6-Aminopicolinic acid: 2 HBD, 4 HBA, TPSA ~79.5 Ų; 5-Hydroxypicolinic acid: 2 HBD, 4 HBA, TPSA ~79.5 Ų |
| Quantified Difference | 1 additional H-bond donor, 1 additional H-bond acceptor, ~17 Ų increase in TPSA relative to all three comparator analogs |
| Conditions | Computed physicochemical properties from PubChem (2025.04.14 release); coordination chemistry inferred from crystallographic and DFT literature on related picolinic acid derivatives |
Why This Matters
For procurement decisions, the expanded donor-atom inventory uniquely qualifies 6-A-5-HPA for applications requiring higher denticity or more extensive hydrogen-bonded network formation, where 6-hydroxypicolinic acid or 6-aminopicolinic acid would be structurally insufficient.
- [1] C. Pinilla and A. C. Albéniz, 'Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated C−H Activation,' European Journal of Inorganic Chemistry, vol. 27, e202400076, 2024. View Source
- [2] PubChem Compound Summaries: CID 12318941 (6-Amino-5-hydroxypicolinic acid), CID 69386 (6-Hydroxypicolinic acid), CID 273625 (6-Aminopicolinic acid), CID 236246 (5-Hydroxypicolinic acid). National Center for Biotechnology Information (2025). View Source
- [3] R. Behjatmanesh-Ardakani et al., 'Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation,' Structural Chemistry, vol. 26, pp. 1475–1486, 2015. View Source
